Cas no 1508099-32-8 (2-3-(trifluoromethyl)phenyl-3,4-dihydro-2H-1,4-benzoxazine)

1508099-32-8 structure
상품 이름:2-3-(trifluoromethyl)phenyl-3,4-dihydro-2H-1,4-benzoxazine
CAS 번호:1508099-32-8
MF:C15H12F3NO
메가와트:279.25709438324
MDL:MFCD29034075
CID:5180621
PubChem ID:80416856
2-3-(trifluoromethyl)phenyl-3,4-dihydro-2H-1,4-benzoxazine 화학적 및 물리적 성질
이름 및 식별자
-
- 2H-1,4-Benzoxazine, 3,4-dihydro-2-[3-(trifluoromethyl)phenyl]-
- 2-3-(trifluoromethyl)phenyl-3,4-dihydro-2H-1,4-benzoxazine
-
- MDL: MFCD29034075
- 인치: 1S/C15H12F3NO/c16-15(17,18)11-5-3-4-10(8-11)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14,19H,9H2
- InChIKey: BYRAZLKGXXGISI-UHFFFAOYSA-N
- 미소: O1C2=CC=CC=C2NCC1C1=CC=CC(C(F)(F)F)=C1
2-3-(trifluoromethyl)phenyl-3,4-dihydro-2H-1,4-benzoxazine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225603-0.05g |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 0.05g |
$212.0 | 2024-06-20 | |
1PlusChem | 1P01ANF8-50mg |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 50mg |
$315.00 | 2024-06-20 | |
Enamine | EN300-225603-0.5g |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 0.5g |
$713.0 | 2024-06-20 | |
Enamine | EN300-225603-1.0g |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 1.0g |
$914.0 | 2024-06-20 | |
Enamine | EN300-225603-1g |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 1g |
$914.0 | 2023-09-15 | |
Enamine | EN300-225603-10g |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 10g |
$3929.0 | 2023-09-15 | |
Enamine | EN300-225603-5g |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 5g |
$2650.0 | 2023-09-15 | |
1PlusChem | 1P01ANF8-250mg |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 250mg |
$621.00 | 2024-06-20 | |
Enamine | EN300-225603-5.0g |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 5.0g |
$2650.0 | 2024-06-20 | |
Enamine | EN300-225603-0.1g |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine |
1508099-32-8 | 95% | 0.1g |
$317.0 | 2024-06-20 |
2-3-(trifluoromethyl)phenyl-3,4-dihydro-2H-1,4-benzoxazine 관련 문헌
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
1508099-32-8 (2-3-(trifluoromethyl)phenyl-3,4-dihydro-2H-1,4-benzoxazine) 관련 제품
- 1805170-48-2(Methyl 2-bromo-5-chloro-3-(difluoromethyl)pyridine-6-carboxylate)
- 2248330-00-7(2-{[(Tert-butoxy)carbonyl]amino}-5-cyclobutylthiophene-3-carboxylic acid)
- 881588-84-7(Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate)
- 1806948-40-2(4-Cyano-3-(difluoromethyl)-2-iodopyridine-5-methanol)
- 1505698-20-3(N-(pyrimidin-5-yl)methylhydroxylamine)
- 845788-81-0(1-Piperidinecarboxylic acid, 4-(5-bromo-2-pyridinyl)-, phenylmethyl ester)
- 1235649-23-6(2-4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-ylpyrazine)
- 1638765-32-8(cis-3-aminocyclobutanecarbonitrile hydrochloride)
- 2121514-71-2((2,5-Difluoro-4-isopropoxyphenyl)methanol)
- 2137653-52-0(3-(2-amino-1H-imidazol-1-yl)methyl-1-methylpyrrolidin-2-one)
추천 공급업체
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량
